
MFCD18312560
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD18312560 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The synthesis of MFCD18312560 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The compound is initially formed through a series of reactions involving specific starting materials. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This step is crucial to ensure the compound’s purity and effectiveness.
Industrial Production: For large-scale production, industrial methods are employed. These methods are designed to be efficient and cost-effective, allowing for the mass production of this compound while maintaining high quality.
Análisis De Reacciones Químicas
MFCD18312560 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving this compound typically require reducing agents that can donate electrons to the compound, altering its oxidation state.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. These reactions are often facilitated by specific catalysts and conditions.
Aplicaciones Científicas De Investigación
MFCD18312560 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic processes. Its unique properties make it valuable for creating new chemical entities and studying reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique mechanism of action allows it to target specific pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD18312560 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
MFCD18312560 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include those with analogous functional groups or similar reactivity profiles. this compound stands out due to its distinct mechanism of action and broader range of applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14-4-3-9-16-15(14)12-5-7-13(8-6-12)21(19,20)17-10-1-2-11-17/h3-9,18H,1-2,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHWDHTXDCZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683250 |
Source


|
| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-13-7 |
Source


|
| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
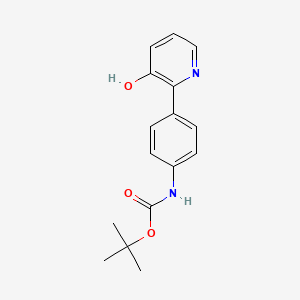
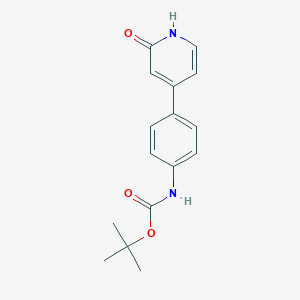
![3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE](/img/structure/B6369009.png)
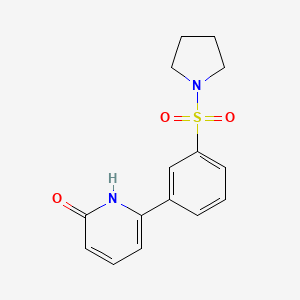


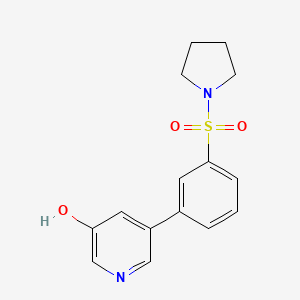

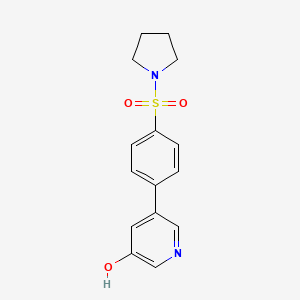
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)




